3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Overview
Description
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid (THCA) is a bile acid metabolite that plays a significant role in the biosynthesis and metabolism of cholic acid in the liver. It is a product of cholesterol metabolism and is further metabolized to cholic acid in humans, as demonstrated in studies involving patients with T-tube bile fistulas . The metabolism of THCA to cholic acid has been confirmed in normal subjects, indicating rapid and nearly complete conversion when administered intravenously .
Synthesis Analysis
The synthesis of THCA and its derivatives has been a subject of interest in the study of bile acid metabolism. One study describes the conversion of THCA into a tetrahydroxy-cholestanoic acid in rat liver, involving the action of a desaturase and a hydratase . Another study reports the efficient metabolism of a dihydroxy-cholestan-oic acid to chenodeoxycholic acid and, to a lesser extent, to cholic acid in humans . Additionally, methods for the synthesis of potential bile acid metabolites, including trihydroxy-cholan-oic acids, have been developed, which involve remote oxyfunctionalization and stereoselective reduction .
Molecular Structure Analysis
The molecular structure of THCA is characterized by the presence of three hydroxyl groups at positions 3, 7, and 12, and a carboxylic acid group at position 26 on the steroid backbone. The stereochemistry of the molecule is defined by the 5Beta-orientation of the hydrogen atoms at the ring junctions. The synthesis of stereoisomeric trihydroxy-cholan-oic acids has provided insights into the stereochemical preferences of bile acid metabolism .
Chemical Reactions Analysis
THCA undergoes various chemical reactions as part of its metabolism. In the liver, THCA is hydroxylated to form a tetrahydroxy-cholestanoic acid . It can also be metabolized to chenodeoxycholic acid and cholic acid in humans . The synthesis of related compounds involves
Scientific Research Applications
Bile Acid Biosynthesis
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid plays a crucial role in bile acid biosynthesis. Kurosawa et al. (2001) synthesized coenzyme A esters of this compound for studying beta-oxidation in bile acid biosynthesis, indicating its significance in this metabolic pathway (Kurosawa et al., 2001). Gustafsson and Sjöstedt (1978) explored the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis, using this compound, highlighting its role in understanding the detailed enzymatic processes involved in bile acid formation (Gustafsson & Sjöstedt, 1978).
Metabolic Studies
Research by Hanson et al. (1971, 1975, 1976, 1977, 1978) extensively investigated the metabolism of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid in various contexts, including in patients with specific medical conditions and in normal subjects. These studies shed light on how this compound is converted and metabolized in the human body, contributing significantly to our understanding of human bile acid metabolism (Hanson et al., 1971) (Hanson et al., 1975) (Hanson et al., 1976) (Hanson et al., 1977) (Hanson et al., 1978).
Enzymatic Reactions and Assays
Studies by Bun-ya et al. (1998) and Gustafsson (1975) focused on enzymatic processes involving 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. These works are pivotal in understanding the enzymatic pathways and reactions in which this compound is involved, especially in the context of bile acid formation and catabolism (Bun-ya et al., 1998) (Gustafsson, 1975).
Analytical Techniques
Gan-Schreier et al. (2005) developed a novel assay combining high-performance liquid chromatography and electrospray ionisation tandem mass spectrometry to measure and quantify the CoA esters of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. This study highlights the advancement in analytical techniques for studying such complex molecules (Gan-Schreier et al., 2005).
Comparative Studies and Biosynthesis
Mendelsohn and Mendelsohn (1969) and Haslewood and Tökes (1972) conducted comparative studies and biosynthesis research involving this compound, adding to our knowledge of its presence and role in different species, thereby enhancing our understanding of its biological significance across various organisms (Mendelsohn & Mendelsohn, 1969) (Haslewood & Tökes, 1972).
properties
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPIIOQKZNXBB-VCVMUKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862168 | |
Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coprocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid | |
CAS RN |
547-98-8 | |
Record name | Trihydroxycoprostanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coprocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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